molecular formula C26H43N5O10P2 B1242923 Cabergoline diphosphate CAS No. 85329-89-1

Cabergoline diphosphate

Cat. No.: B1242923
CAS No.: 85329-89-1
M. Wt: 647.6 g/mol
InChI Key: QCSYJICXNUHBML-CGCNXJRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

An ergoline derivative and dopamine D2-agonist that inhibits PROLACTIN secretion. It is used in the management of HYPERPROLACTINEMIA, and to suppress lactation following childbirth for medical reasons. Cabergoline is also used in the management of PARKINSON DISEASE.

Scientific Research Applications

Neuroprotective Effects

Cabergoline, a dopamine D2 receptor agonist, demonstrates neuroprotective properties. In a study utilizing SH-SY5Y cells, cabergoline protected these cells from ischemia-induced death, suggesting potential therapeutic use in neurodegenerative diseases beyond Parkinson's disease (Miglio et al., 2004).

Treatment of Prolactinomas

Cabergoline has been effective in treating prolactinomas, particularly in cases resistant to other treatments. It normalized prolactin levels and reduced tumor size in a significant number of patients, indicating its potential as a primary therapy for macroprolactinomas (Colao et al., 1997).

Application in Parkinson's Disease

In Parkinson's disease, cabergoline has shown efficacy as an adjunct to levodopa treatment. A study demonstrated improved activities of daily living and motor examination scores, suggesting its utility in suboptimally controlled Parkinson's disease (Hutton et al., 1996).

Impact on Cardiac Valves

Research indicates an association between cabergoline and increased risk of cardiac valve regurgitation. This finding is significant in understanding the potential risks associated with its long-term use in patients (Schade et al., 2007).

Effects on Ovarian Hyperstimulation Syndrome

Cabergoline has been evaluated for its efficacy in reducing the risk of ovarian hyperstimulation syndrome. It appears to reduce the occurrence of moderate-severe OHSS without significantly impacting clinical pregnancy or the number of retrieved oocytes (Leitão et al., 2014).

Role in Acromegaly Treatment

Cabergoline has been studied for its efficacy in acromegaly, both alone and in combination with somatostatin analogs. It shows promise in normalizing IGF-I levels in a significant number of patients, suggesting its potential as a therapeutic option in acromegaly management (Sandret et al., 2011).

Properties

CAS No.

85329-89-1

Molecular Formula

C26H43N5O10P2

Molecular Weight

647.6 g/mol

IUPAC Name

(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;phosphoric acid

InChI

InChI=1S/C26H37N5O2.2H3O4P/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30;2*1-5(2,3)4/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33);2*(H3,1,2,3,4)/t19-,21-,23-;;/m1../s1

InChI Key

QCSYJICXNUHBML-CGCNXJRXSA-N

Isomeric SMILES

CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O

SMILES

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O

Related CAS

81409-90-7 (Parent)

Synonyms

1-((6-allylergolin-8beta-yl)carbonyl)-1-(3-(dimethylamino)propyl)-3-ethylurea
1-ethyl-2-(3'-dimethylaminopropyl)-3-(6'-allylergoline-8'-beta-carbonyl)urea diphosphate
Cabaser
Cabaseril
cabergoline
cabergoline diphosphate
Dostinex
FCE 21336
FCE-21336
Galastop

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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